3-Acetamido-3-(4-fluorophenyl)propanoic acid

Übersicht

Beschreibung

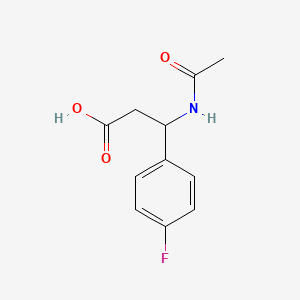

3-Acetamido-3-(4-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C11H12FNO3 It is an amino acid derivative that features an acetamido group and a fluorophenyl group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-3-(4-fluorophenyl)propanoic acid typically involves multi-step reactions. One common method involves the use of dicyclohexyl-carbodiimide and benzotriazol-1-ol in dichloromethane, followed by cooling with ice. The reaction is then carried out at 20°C . Another method involves the use of Carica papaya lipase in hexane at 45°C for 120 hours to resolve the racemate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetamido-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexyl-carbodiimide, benzotriazol-1-ol, and Carica papaya lipase . The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents like dichloromethane and hexane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of dicyclohexyl-carbodiimide and benzotriazol-1-ol can lead to the formation of intermediate compounds that can be further processed to yield this compound .

Wissenschaftliche Forschungsanwendungen

3-Acetamido-3-(4-fluorophenyl)propanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme interactions and protein synthesis.

Industry: It may be used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 3-Acetamido-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-3-(4-fluorophenyl)propanoic acid: This compound is similar in structure but lacks the acetamido group.

3-(3-Fluorophenyl)propanoic acid: This compound has a fluorophenyl group attached to a propanoic acid backbone but lacks the acetamido group.

Biologische Aktivität

3-Acetamido-3-(4-fluorophenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H12FNO3

- Molecular Weight : 227.22 g/mol

The presence of the fluorine atom in the phenyl group is significant as it often enhances biological activity and alters pharmacokinetic properties.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation : It may interact with various receptors, particularly those associated with inflammatory responses and metabolic regulation.

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in vitro.

- Antioxidant Properties : It exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress.

- Potential Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Antioxidant | Scavenging free radicals | |

| Anticancer | Inhibition of cancer cell proliferation |

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Receptor Interaction | Modulates receptor activity related to inflammation |

Case Studies

Several case studies have highlighted the biological relevance of this compound:

-

Case Study on Anti-inflammatory Effects :

- A study examined the compound's ability to modulate inflammatory pathways in macrophages. Results indicated a significant decrease in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound.

-

Case Study on Antioxidant Activity :

- In a cellular model exposed to oxidative stress, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), demonstrating its potential as an antioxidant agent.

-

Case Study on Anticancer Properties :

- An investigation into its effects on breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell cycle progression, suggesting a mechanism for its anticancer activity.

Eigenschaften

IUPAC Name |

3-acetamido-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOVXMLBDXLGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389483 | |

| Record name | 3-Acetamido-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789467 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332052-58-1 | |

| Record name | 3-Acetamido-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.